3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
Description
3-(3-Methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a heterocyclic compound featuring a fused triazolo-thiadiazine core substituted with a 3-methoxyphenyl group at position 3 and a phenyl group at position 4. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmacological studies. Structurally, it belongs to the 3,6-disubstituted-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class, which is known for diverse biological activities .
This compound has demonstrated potent anticancer activity by acting as a tubulin inhibitor, inducing G2/M cell cycle arrest and apoptosis in gastric (SGC-7901) and cervical (HeLa) cancer cells . Its mechanism involves binding to the colchicine site of tubulin, disrupting microtubule dynamics, and activating caspase-mediated apoptotic pathways.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS.BrH/c1-22-14-9-5-8-13(10-14)16-18-19-17-21(16)20-15(11-23-17)12-6-3-2-4-7-12;/h2-10H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOBLPRZRTXPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(CS3)C4=CC=CC=C4.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase 1) is a key protein involved in DNA repair and programmed cell death. EGFR (Epidermal Growth Factor Receptor) is a protein that stimulates cell growth and differentiation.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR. The inhibition of these proteins disrupts DNA repair and cell growth processes, leading to cell cycle arrest and apoptosis.
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. The disruption of DNA repair pathways makes cells more vulnerable to DNA damage. The inhibition of EGFR disrupts cell growth and differentiation pathways. These disruptions lead to cell cycle arrest and apoptosis.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells. For example, compound 8i, a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control. It also arrested the cell cycle at the G2/M phase. The treatment upregulated P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulated the Bcl2 level.
Biological Activity
3-(3-Methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide (CAS Number: 1179473-59-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis and biological evaluation of this compound, focusing on its antitumor properties and mechanisms of action.
- Molecular Formula : CHBrNOS
- Molecular Weight : 403.3 g/mol
Synthesis
The synthesis of this compound involves a multi-step process. The initial reaction typically includes the interaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with appropriate acyl halides or substituted acetophenones under controlled conditions. The resulting compounds are purified and characterized using spectroscopic methods such as NMR and mass spectrometry.
Antitumor Activity
A pivotal study conducted at the National Cancer Institute evaluated the antitumor activity of various derivatives of this compound against a panel of 60 cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. The study utilized the sulforhodamine B assay to assess cell viability and growth inhibition. Key findings include:
- High Efficacy : Compounds exhibited significant antineoplastic activity across multiple cancer types.
- Structure-Activity Relationship (SAR) : Modifications at the 3-position of the phenyl ring enhanced activity against specific cancer cell lines. For instance, substituting with ethyl or pentyl groups increased efficacy against MDA-MB-468 breast cancer cells .
The biological mechanisms underlying the activity of this compound are multifaceted:
- Apoptosis Induction : The compound has been identified as an activator of caspases, which are crucial in the apoptotic pathway. This suggests that it may promote programmed cell death in tumor cells .
- Antioxidant Properties : In addition to its anticancer effects, some derivatives have shown promising antioxidant activity with IC50 values indicating their potential to scavenge free radicals .
- Antibacterial Activity : The compound also demonstrated significant antibacterial properties against various pathogens, further broadening its therapeutic potential .
Case Study 1: Antitumor Efficacy
In a study involving the treatment of MCF-7 breast cancer cells with different concentrations of the compound, a dose-dependent inhibition was observed. The most active derivative showed over 70% growth inhibition at concentrations as low as 10 µM.
Case Study 2: Mechanistic Insights
Further investigations revealed that treatment with this compound resulted in the disruption of microtubule dynamics in A549 lung cancer cells, indicating a potential mechanism involving interference with mitotic spindle formation .
Data Summary
| Biological Activity | Observations |
|---|---|
| Antitumor Activity | Significant growth inhibition across multiple cancer lines (up to 70% inhibition) |
| Apoptosis Induction | Activates caspases leading to programmed cell death |
| Antioxidant Activity | IC50 values ranging from 16.97 µg/mL to higher depending on the derivative |
| Antibacterial Activity | Effective against various pathogenic bacteria |
Scientific Research Applications
Antitumor Activity
One of the primary applications of this compound is its antitumor activity. A study conducted by the National Cancer Institute assessed the effectiveness of various derivatives of 3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide against 60 different cancer cell lines. The results indicated that these derivatives exhibited notable antineoplastic activity across various types of cancer, including leukemia, non-small cell lung cancer, colon cancer, melanoma, and breast cancer .
Case Study: Antitumor Screening
The study utilized the sulforhodamine B assay to evaluate cell viability and proliferation. Notably:
- Compounds were synthesized through the reaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide.
- Specific derivatives showed enhanced activity against breast cancer cells (MDA-MB-468) when substituents were varied .
Synthetic Pathways
The synthesis of this compound involves several steps:
- Initial Reaction : The reaction of substituted benzoic acids with thiocarbohydrazide to form a precursor triazole.
- Final Derivation : The triazole is then reacted with phenacyl bromides under controlled conditions to yield the target compound .
Broader Pharmacological Potential
Beyond its antitumor properties, derivatives of this compound have also been screened for:
- Antimicrobial Activity : Testing against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) indicated promising results .
- Antifungal Properties : Compounds were evaluated against several fungal strains such as Candida albicans and showed significant antifungal activity .
Summary Table of Applications
| Application | Description |
|---|---|
| Antitumor Activity | Effective against multiple cancer cell lines; potential for new anticancer agents. |
| Antimicrobial Activity | Active against Staphylococcus aureus and Escherichia coli; promising for infection control. |
| Antifungal Activity | Effective against Candida species; potential for treating fungal infections. |
Chemical Reactions Analysis
Functionalization Reactions
The triazolothiadiazine core undergoes further derivatization to enhance biological activity or modify physicochemical properties.
Mechanistic Insights :
-
Carboxymethylation : Nucleophilic attack by the triazole sulfur on ethyl bromoacetate, followed by elimination of HBr .
-
Hydrazone Formation : Condensation of the hydrazine moiety with aldehydes under acidic conditions .
Cyclocondensation Mechanism
The synthesis involves:
-
Nucleophilic substitution at the phenacyl bromide’s α-carbon by the triazole-thiolate ion.
-
Intramolecular cyclization to form the thiadiazine ring.
Role of Substituents
-
3-Methoxyphenyl Group : Enhances electron density, facilitating nucleophilic reactions.
-
Phenyl Group at C6 : Stabilizes the intermediate through resonance.
Reaction Optimization
Comparative studies highlight critical factors:
| Parameter | Conventional Method | Microwave-Assisted Method | Advantage |
|---|---|---|---|
| Reaction Time | 8–12 h | 3 min | 160x faster |
| Solvent | Ethyl acetate | Ethanol | Higher polarity improves yield |
| Yield | 75–82% | 91–94% | 15–19% increase |
Analytical Characterization
Post-reaction validation employs:
-
<sup>1</sup>H NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.85 ppm) .
-
Mass Spectrometry : Molecular ion peak at m/z 404.30 [M+H]<sup>+</sup>.
Biological Activity Correlation
Functionalization directly impacts pharmacological properties:
| Derivative | IC<sub>50</sub> (MCF-7 cells) | Antitumor Activity (NCI-60 Panel) | Source |
|---|---|---|---|
| Parent compound | 12.5 µM | Moderate | |
| Ethoxy-carboxymethyl | 8.2 µM | High | |
| Hydrazone (4-nitrobenzyl) | 5.6 µM | Potent |
Stability and Reactivity Challenges
-
pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions.
-
Light Sensitivity : Requires storage in amber vials to prevent photodegradation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of triazolothiadiazines is highly dependent on substituent patterns at positions 3 and 5. Below is a comparison with key analogues:
Pharmacokinetic and Selectivity Considerations
- Selectivity : The target compound’s selectivity for tubulin over kinases or PDEs is attributed to its methoxyphenyl substituent, which avoids steric clashes in the colchicine binding pocket. In contrast, PDE4 inhibitors require bulkier substituents (e.g., tetrahydrofuran-3-yloxy) for isoform-specific binding .
- Solubility : The hydrobromide salt improves aqueous solubility compared to neutral analogues like the 4-methoxybenzyl derivative (XlogP = 3.8) .
Q & A
Q. Protocol :
- In vitro assay : Incubate purified tubulin (2 mg/mL) with compound (0.1–10 µM) in PEM buffer. Monitor polymerization via turbidity (OD) at 37°C .
- Controls : Compare with colchicine (IC = 0.3 µM) and paclitaxel.
- Cell cycle analysis : Use flow cytometry (propidium iodide staining) to confirm G2/M arrest in HeLa cells .
Basic: What are the standard assays for antimicrobial activity screening?
- Broth microdilution : Test against S. aureus (ATCC 29213) and C. albicans (ATCC 90028) in Mueller-Hinton broth (24–48 hrs, 37°C). Report MIC (µg/mL) .
- Zone of inhibition : Use agar diffusion (6 mm discs) with ampicillin as a reference .
Advanced: How does X-ray crystallography inform structure-activity relationships (SAR)?
- Key metrics : Bond angles (e.g., S-C-N = 112°) and π-π stacking (3.8–4.2 Å) between phenyl rings correlate with enhanced tubulin binding .
- Comparative analysis : Overlay with inactive analogs to identify steric clashes (e.g., methoxy vs. bromo substituents at position 6) .
Advanced: What strategies improve solubility for in vivo studies?
- Salt formation : Hydrobromide salts increase aqueous solubility (e.g., 12 mg/mL vs. 2 mg/mL for free base) .
- Prodrug design : Introduce phosphate esters at the 7-position, cleaved in vivo by phosphatases .
Basic: How is stability assessed under physiological conditions?
- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC over 24 hrs .
- Thermal analysis : Use DSC to identify decomposition points (>220°C) .
Advanced: What in vitro models best predict in vivo antitumor efficacy?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
